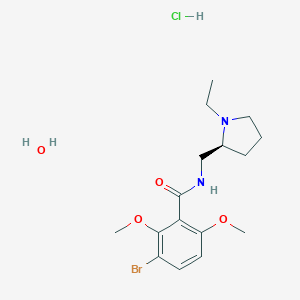
Remoxipride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remoxipride hydrochloride monohydrate is a substituted benzamide and an atypical antipsychotic agent that selectively antagonizes dopamine D2 receptors . It was initially introduced by Astra (Roxiam) in the late 1980s for the treatment of schizophrenia but was withdrawn from the market due to its association with aplastic anemia .
Méthodes De Préparation
The synthesis of Remoxipride hydrochloride monohydrate involves several steps:
Bromination: 2,6-dimethoxybenzoic acid is brominated to form 3-bromo-2,6-dimethoxybenzoic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride to yield the corresponding benzoyl chloride.
Amidation: The benzoyl chloride reacts with 2-aminomethyl-1-ethylpyrrolidine to produce Remoxipride.
Analyse Des Réactions Chimiques
Remoxipride hydrochloride monohydrate undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify the benzamide structure.
Substitution: The compound can undergo substitution reactions, particularly involving the bromine atom.
Common reagents used in these reactions include thionyl chloride for chlorination and various amines for amidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Remoxipride hydrochloride monohydrate has been extensively studied for its antipsychotic properties. It has been used in research to understand the neuroendocrine response and the pharmacokinetics/pharmacodynamics of dopamine D2 antagonists . Additionally, it has been evaluated in clinical trials for its efficacy in treating schizophrenia and other psychotic disorders .
Mécanisme D'action
Remoxipride hydrochloride monohydrate acts as a selective dopamine D2 receptor antagonist. Chronic use of the compound upregulates the expression of D2 receptors while downregulating D1 and D5 receptors in the prefrontal cortex . This activity is believed to contribute to its antipsychotic effects. The compound also increases the expression of the protein Fos in the nucleus accumbens, which may reduce the incidence of extrapyramidal symptoms .
Comparaison Avec Des Composés Similaires
Remoxipride hydrochloride monohydrate is similar to other atypical antipsychotics such as haloperidol and raclopride. it is unique in its selective affinity for extrastriatal dopamine D2 receptors and its marked affinity for central sigma receptors . This selectivity reduces the incidence of Parkinsonism compared to other antipsychotics .
Similar Compounds
- Haloperidol
- Raclopride
- Clozapine
Propriétés
Numéro CAS |
117591-79-4 |
|---|---|
Formule moléculaire |
C16H26BrClN2O4 |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrate;hydrochloride |
InChI |
InChI=1S/C16H23BrN2O3.ClH.H2O/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H;1H2/t11-;;/m0../s1 |
Clé InChI |
SPFVHFBNXPARTR-IDMXKUIJSA-N |
SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES isomérique |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
SMILES canonique |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.O.Cl |
Key on ui other cas no. |
117591-79-4 |
Numéros CAS associés |
80125-14-0 (Parent) |
Synonymes |
REMOXIPRIDEHYDROCHLORIDEMONOHYDRATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















